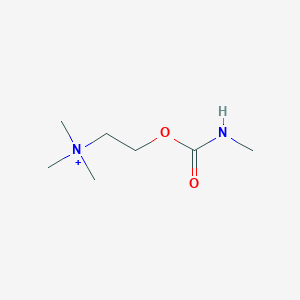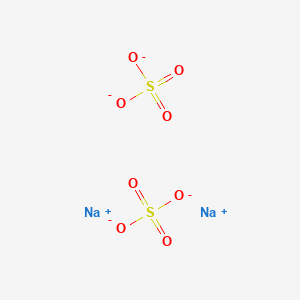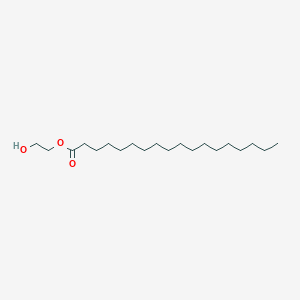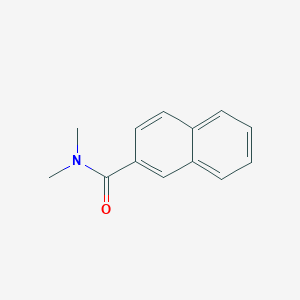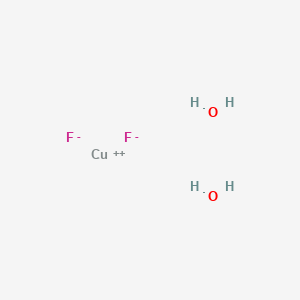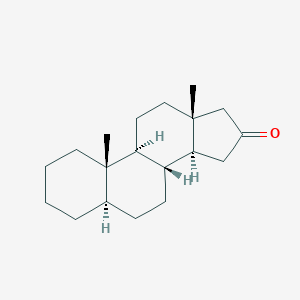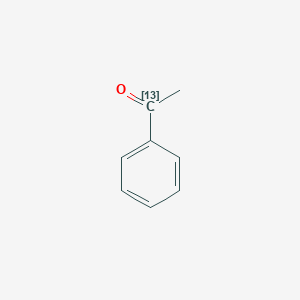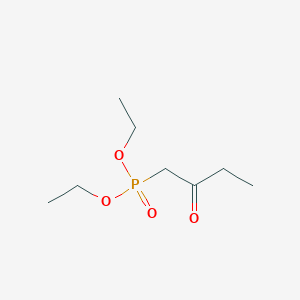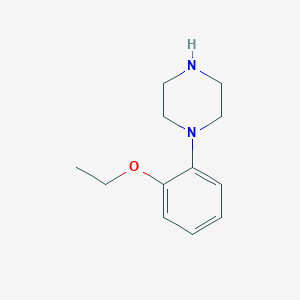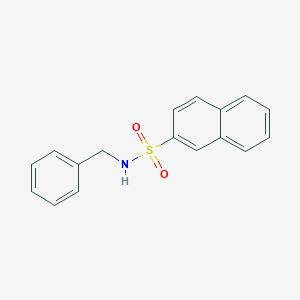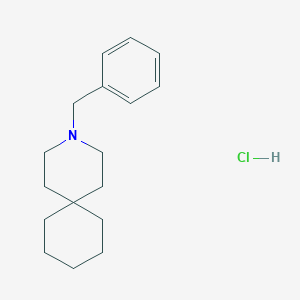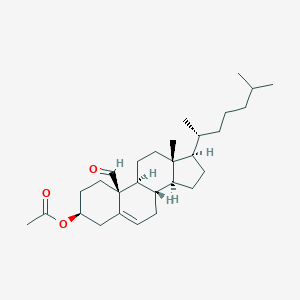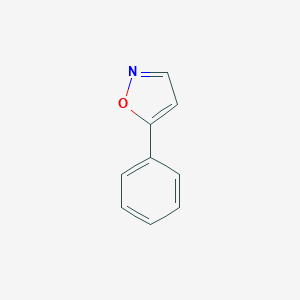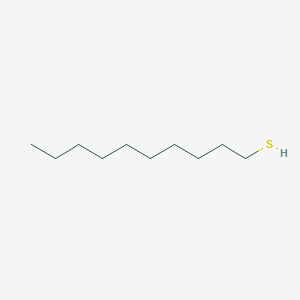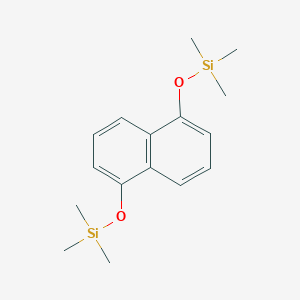
Trimethyl-(5-trimethylsilyloxynaphthalen-1-yl)oxysilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl-(5-trimethylsilyloxynaphthalen-1-yl)oxysilane, also known as TTNOS, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. TTNOS is a silane derivative that is commonly used as a reagent in organic synthesis.
Mecanismo De Acción
Trimethyl-(5-trimethylsilyloxynaphthalen-1-yl)oxysilane is a silane derivative that reacts with various functional groups, including alcohols, amines, and carboxylic acids. The mechanism of action of Trimethyl-(5-trimethylsilyloxynaphthalen-1-yl)oxysilane involves the activation of the functional group, followed by the formation of a silicon-oxygen bond. This reaction is commonly used in organic synthesis to introduce new functional groups into a molecule.
Efectos Bioquímicos Y Fisiológicos
Trimethyl-(5-trimethylsilyloxynaphthalen-1-yl)oxysilane has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have low toxicity and is not considered to be harmful to human health. Trimethyl-(5-trimethylsilyloxynaphthalen-1-yl)oxysilane has been used in the development of drug delivery systems and has been shown to enhance the bioavailability of certain drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Trimethyl-(5-trimethylsilyloxynaphthalen-1-yl)oxysilane is its versatility in organic synthesis. It can be used to introduce various functional groups into a molecule and has been used to synthesize a wide range of compounds. Trimethyl-(5-trimethylsilyloxynaphthalen-1-yl)oxysilane is also relatively inexpensive and easy to handle. However, one limitation of Trimethyl-(5-trimethylsilyloxynaphthalen-1-yl)oxysilane is its reactivity with water, which can limit its use in certain reactions. Trimethyl-(5-trimethylsilyloxynaphthalen-1-yl)oxysilane is also sensitive to air and moisture and should be stored under an inert atmosphere.
Direcciones Futuras
Trimethyl-(5-trimethylsilyloxynaphthalen-1-yl)oxysilane has potential applications in various fields, including organic synthesis, drug delivery, and materials science. Future research could focus on the development of new synthetic methods using Trimethyl-(5-trimethylsilyloxynaphthalen-1-yl)oxysilane, the use of Trimethyl-(5-trimethylsilyloxynaphthalen-1-yl)oxysilane in the development of new materials, and the investigation of Trimethyl-(5-trimethylsilyloxynaphthalen-1-yl)oxysilane as a potential drug delivery agent. Additionally, further studies could be conducted to evaluate the toxicity and safety of Trimethyl-(5-trimethylsilyloxynaphthalen-1-yl)oxysilane for human health and the environment.
Métodos De Síntesis
Trimethyl-(5-trimethylsilyloxynaphthalen-1-yl)oxysilane can be synthesized using various methods, including the reaction of 5-trimethylsilyloxynaphthalene with trimethylsilyl chloride in the presence of a base. The resulting product is then reacted with chlorosilane to produce Trimethyl-(5-trimethylsilyloxynaphthalen-1-yl)oxysilane. Other methods of synthesis involve the reaction of 5-trimethylsilyloxynaphthalene with trialkoxysilane or the reaction of 5-trimethylsilyloxynaphthalene with chlorosilane in the presence of a base.
Aplicaciones Científicas De Investigación
Trimethyl-(5-trimethylsilyloxynaphthalen-1-yl)oxysilane has been widely used in scientific research due to its unique properties. It is commonly used as a reagent in organic synthesis and has been used to synthesize various compounds, including heterocycles, natural products, and pharmaceuticals. Trimethyl-(5-trimethylsilyloxynaphthalen-1-yl)oxysilane has also been used in the development of new materials, such as polymers and nanoparticles.
Propiedades
Número CAS |
1032-28-6 |
|---|---|
Nombre del producto |
Trimethyl-(5-trimethylsilyloxynaphthalen-1-yl)oxysilane |
Fórmula molecular |
C16H24O2Si2 |
Peso molecular |
304.53 g/mol |
Nombre IUPAC |
trimethyl-(5-trimethylsilyloxynaphthalen-1-yl)oxysilane |
InChI |
InChI=1S/C16H24O2Si2/c1-19(2,3)17-15-11-7-10-14-13(15)9-8-12-16(14)18-20(4,5)6/h7-12H,1-6H3 |
Clave InChI |
DFRFZOPMLWKHPZ-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OC1=CC=CC2=C1C=CC=C2O[Si](C)(C)C |
SMILES canónico |
C[Si](C)(C)OC1=CC=CC2=C1C=CC=C2O[Si](C)(C)C |
Sinónimos |
1,5-Bis[(trimethylsilyl)oxy]naphthalene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



